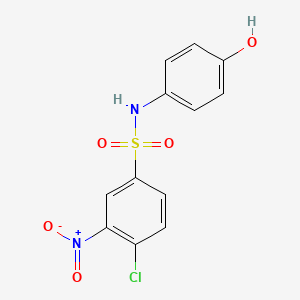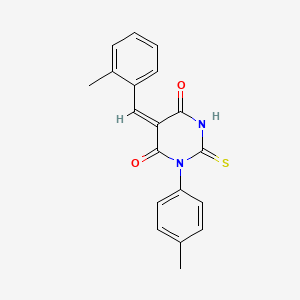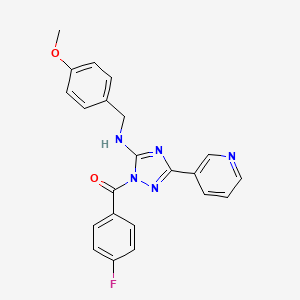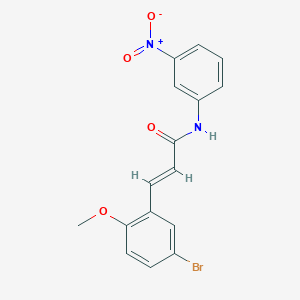![molecular formula C18H19FN2O4S B5113657 1-[(2-fluorophenoxy)acetyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B5113657.png)
1-[(2-fluorophenoxy)acetyl]-N,N-dimethyl-5-indolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-fluorophenoxy)acetyl]-N,N-dimethyl-5-indolinesulfonamide, commonly known as FIINDS, is a synthetic compound that has been extensively studied for its potential biomedical applications. The compound belongs to the class of sulfonamides and has been shown to exhibit a range of pharmacological properties.
Scientific Research Applications
FIINDS has been extensively studied for its potential biomedical applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties. FIINDS has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, FIINDS has been shown to inhibit the replication of the influenza virus and herpes simplex virus.
Mechanism of Action
The exact mechanism of action of FIINDS is not fully understood. However, it has been proposed that FIINDS inhibits the activity of certain enzymes involved in cellular processes. For example, FIINDS has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs can lead to changes in gene expression and cellular processes, which may contribute to the pharmacological effects of FIINDS.
Biochemical and Physiological Effects:
FIINDS has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. FIINDS has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, FIINDS has been shown to inhibit the replication of certain viruses, which may be useful for the development of antiviral therapies.
Advantages and Limitations for Lab Experiments
One advantage of using FIINDS in lab experiments is its versatility. It has been shown to exhibit a range of pharmacological properties, which makes it useful for studying various cellular processes. In addition, FIINDS has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using FIINDS in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
For the use of FIINDS include the development of new therapies and the study of its molecular mechanisms of action.
Synthesis Methods
FIINDS can be synthesized using a multistep process. The first step involves the reaction of 2-fluorophenol with acetic anhydride to produce 2-fluoroacetophenone. This intermediate is then reacted with N,N-dimethyl-5-aminoindole to produce the final product, FIINDS. The synthesis of FIINDS has been optimized to produce high yields and purity.
properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-20(2)26(23,24)14-7-8-16-13(11-14)9-10-21(16)18(22)12-25-17-6-4-3-5-15(17)19/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRVZRSLNKHFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenoxy)acetyl]-N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine](/img/structure/B5113575.png)




![2-tert-butyl-2-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B5113601.png)

![1-(3-chloro-4-hydroxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5113609.png)
![2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5113624.png)
![1-bicyclo[2.2.1]hept-2-yl-4-methylpiperazine](/img/structure/B5113648.png)
![2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5113651.png)
![2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5113656.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide](/img/structure/B5113672.png)
![methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5113678.png)